![molecular formula C11H15NO2 B14306870 1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- CAS No. 112338-04-2](/img/structure/B14306870.png)
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- is an organic compound with a complex structure that includes a cyclohexanedione core and a dimethylamino-propenylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- typically involves the following steps:
-
Formation of the Cyclohexanedione Core: : The cyclohexanedione core can be synthesized through the hydrogenation of resorcinol. This reaction is typically carried out under high pressure with a suitable catalyst such as palladium on carbon.
C6H4(OH)2+H2→C6H8O2
-
Introduction of the Dimethylamino-Propenylidene Group: : The next step involves the condensation of the cyclohexanedione with a dimethylamino-propenylidene precursor. This reaction is usually performed under basic conditions, using a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of the dimethylamino-propenylidene group can influence the compound’s reactivity, making it a versatile intermediate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclohexanedione: The parent compound without the dimethylamino-propenylidene group.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-known reagent in organic synthesis.
Cyclohexane-1,3-dione Oxime Ethers: Used as herbicides.
Uniqueness
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- is unique due to the presence of the dimethylamino-propenylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
112338-04-2 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-[3-(dimethylamino)prop-2-enylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-4-5-9-10(13)6-3-7-11(9)14/h4-5,8H,3,6-7H2,1-2H3 |
Clé InChI |
NTATWNGYBCNGDV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC=C1C(=O)CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



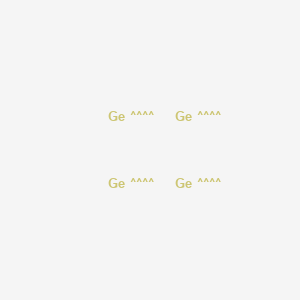

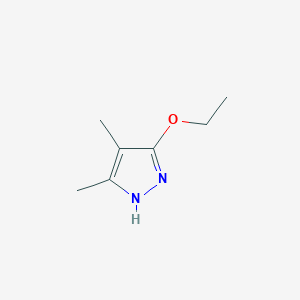
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)
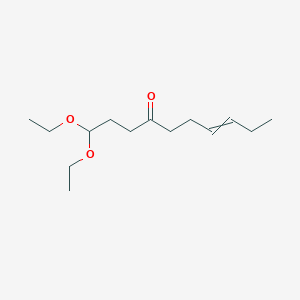

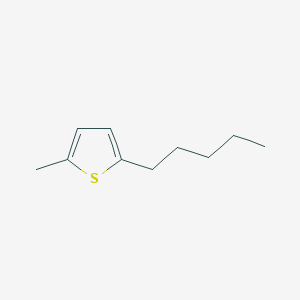
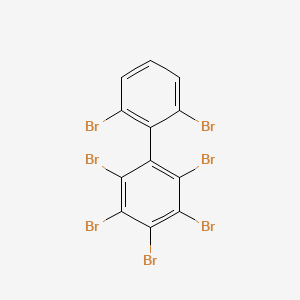
![7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one](/img/structure/B14306859.png)
![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)

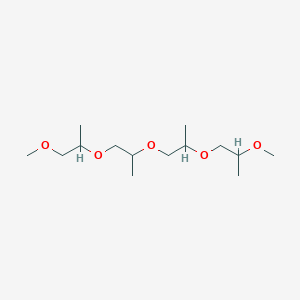
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)
